Synthesis and Characterization of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: A Technical Guide
Synthesis and Characterization of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. This pyrazole derivative is of significant interest in medicinal chemistry and drug development due to its potential as a scaffold for the synthesis of various bioactive molecules. This document details the synthetic pathway, experimental procedures, and the analytical characterization of the title compound.
Synthesis
The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is accomplished through a two-step reaction sequence. The first step involves the synthesis of the intermediate, ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, via a Claisen condensation reaction followed by cyclization with hydrazine. The subsequent step is the conversion of the ethyl ester to the desired carbohydrazide by hydrazinolysis.
Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (Intermediate)
The initial step is the base-catalyzed condensation of 4-methoxyacetophenone with diethyl oxalate to form an intermediate ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate. This intermediate is then cyclized with hydrazine hydrate in the presence of a catalytic amount of acid to yield the pyrazole ester.
Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
The ethyl ester intermediate is converted to the final carbohydrazide by reacting it with an excess of hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions.
Experimental Protocols
Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
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Preparation of the dione intermediate: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), 4-methoxyacetophenone and diethyl oxalate are added sequentially at room temperature. The reaction mixture is stirred for several hours, during which a solid precipitate of the sodium salt of ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate is formed. The solid is filtered, washed with a non-polar solvent like diethyl ether, and dried.
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Cyclization to the pyrazole ester: The dried sodium salt of the dione is suspended in ethanol, and a stoichiometric amount of hydrazine hydrate is added, followed by a catalytic amount of a mineral acid (e.g., HCl). The mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring it into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate.
Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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A mixture of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate and an excess of hydrazine hydrate in absolute ethanol is heated at reflux for an extended period.
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The reaction is monitored by TLC. Once the starting ester is consumed, the reaction mixture is cooled to room temperature.
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The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide as a solid.
Characterization Data
The structure and purity of the synthesized 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide are confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₄O₂ |
| Molecular Weight | 232.24 g/mol |
| Melting Point | 222-232 °C |
| Appearance | Off-white to pale yellow solid |
Table 1: Physicochemical Properties of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ (ppm): ~3.8 (s, 3H, -OCH₃), ~7.0 (d, 2H, Ar-H), ~7.3 (s, 1H, pyrazole-H), ~7.8 (d, 2H, Ar-H), ~8.5 (br s, 1H, -NH), ~9.5 (br s, 2H, -NH₂) |
| ¹³C NMR | δ (ppm): ~55.5 (-OCH₃), ~114.0 (Ar-CH), ~126.0 (Ar-C), ~129.0 (Ar-CH), ~140.0 (pyrazole-C), ~145.0 (pyrazole-C), ~160.0 (Ar-C-O), ~165.0 (C=O) |
| FTIR | ν (cm⁻¹): ~3300-3400 (N-H stretching), ~3000-3100 (Ar C-H stretching), ~1650-1670 (C=O stretching, Amide I), ~1500-1600 (C=C and C=N stretching) |
| Mass Spec. | m/z: 232.10 [M]⁺, with fragmentation patterns corresponding to the loss of NHNH₂, CO, and other fragments. |
Table 2: Spectroscopic Data for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.
Characterization Workflow
Caption: Workflow for the characterization of the final product.
